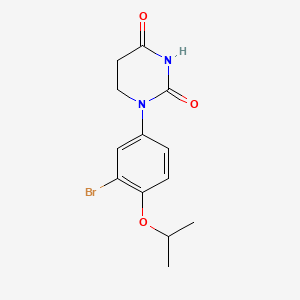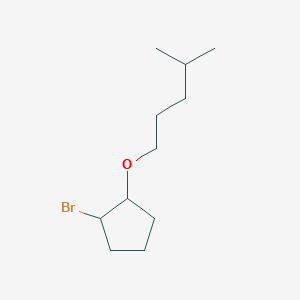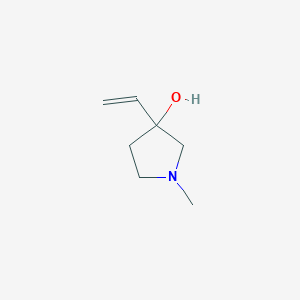
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is a compound that features both an isoxazole and a thietane ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Thietanes are four-membered sulfur-containing heterocycles. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid typically involves the formation of the isoxazole and thietane rings followed by their coupling. One common method for synthesizing isoxazoles is the cycloaddition of nitrile oxides to alkenes or alkynes . Thietanes can be synthesized via the cyclization of β-halo sulfides . The coupling of these two rings can be achieved through various organic reactions, such as nucleophilic substitution or cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoxazole or thietane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Exploring its use as a pharmaceutical agent due to its unique structural features.
作用機序
The mechanism of action of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is not fully understood. it is likely to interact with various molecular targets due to the presence of the isoxazole and thietane rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 3-methyl-5-isoxazoleacetic acid.
Thietane derivatives: Compounds containing the thietane ring, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Uniqueness
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is unique due to the combination of the isoxazole and thietane rings in a single molecule. This dual-ring structure may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.
特性
分子式 |
C8H9NO3S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO3S/c10-7(11)3-8(4-13-5-8)6-1-2-12-9-6/h1-2H,3-5H2,(H,10,11) |
InChIキー |
BLDYEGJIMJLXAK-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)(CC(=O)O)C2=NOC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)




![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)


![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)

